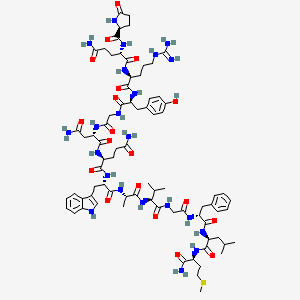

(Tyr4,D-Phe12)-Bombesin

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H110N22O19S/c1-39(2)31-53(73(115)92-48(65(81)107)28-30-119-6)96-74(116)55(32-42-13-8-7-9-14-42)90-63(106)38-87-76(118)64(40(3)4)99-66(108)41(5)88-72(114)56(34-44-36-85-47-16-11-10-15-46(44)47)98-71(113)52(23-26-59(79)102)95-75(117)57(35-60(80)103)91-62(105)37-86-67(109)54(33-43-18-20-45(100)21-19-43)97-68(110)49(17-12-29-84-77(82)83)93-70(112)51(22-25-58(78)101)94-69(111)50-24-27-61(104)89-50/h7-11,13-16,18-21,36,39-41,48-57,64,85,100H,12,17,22-35,37-38H2,1-6H3,(H2,78,101)(H2,79,102)(H2,80,103)(H2,81,107)(H,86,109)(H,87,118)(H,88,114)(H,89,104)(H,90,106)(H,91,105)(H,92,115)(H,93,112)(H,94,111)(H,95,117)(H,96,116)(H,97,110)(H,98,113)(H,99,108)(H4,82,83,84)/t41-,48-,49-,50-,51-,52-,53-,54-,55+,56-,57-,64-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVFIJHSKDEPIS-NJYMWGPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H110N22O19S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1679.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (Tyr4,D-Phe12)-Bombesin

This guide provides a comprehensive examination of the molecular mechanism of (Tyr4,D-Phe12)-Bombesin, a pivotal synthetic peptide in bombesin receptor research. Tailored for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with advanced experimental insights to elucidate its function as a bombesin receptor antagonist.

Introduction: The Bombesin Peptide Family and Their Receptors

The story of (Tyr4,D-Phe12)-Bombesin begins with its namesake, Bombesin (BN), a 14-amino acid peptide originally isolated from the skin of the amphibian Bombina bombina.[1][2] While not endogenous to mammals, its discovery led to the identification of a family of structurally related peptides in humans, principally Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB).[2][3] These peptides exert their diverse physiological effects by activating a specific class of G protein-coupled receptors (GPCRs), known as the bombesin receptors.[4][5]

There are three primary subtypes of mammalian bombesin receptors:

-

BB1 Receptor (NMBR): Exhibits a higher affinity for NMB.[3]

-

BB2 Receptor (GRPR): Shows a preferential affinity for GRP and is the most extensively studied in the context of cancer.[3]

-

BB3 Receptor (BRS-3): Classified as an orphan receptor, as its natural endogenous ligand has not been definitively identified.[3][4]

These receptors are integral to numerous physiological processes, including gastrointestinal regulation, smooth muscle contraction, and central nervous system functions like satiety and thermoregulation.[4][6][7] Their significance is profoundly amplified in oncology, as bombesin receptors, particularly the GRPR subtype, are frequently overexpressed in a wide array of human cancers, including prostate, breast, pancreatic, and small-cell lung cancers.[4][8][9] In these malignancies, endogenous ligands like GRP can act as potent autocrine or paracrine growth factors, driving tumor proliferation.[2][10] This overexpression provides a critical target for both diagnostic imaging and therapeutic intervention.

(Tyr4,D-Phe12)-Bombesin: A Prototypical Antagonist

(Tyr4,D-Phe12)-Bombesin is a synthetic analog of the native bombesin peptide. Its structure is modified at two key positions:

-

Tyrosine at position 4 (Tyr4): This substitution for the original glycine was primarily introduced to facilitate radioiodination (e.g., with ¹²⁵I), creating the high-affinity radioligand 125I-[Tyr4]-Bombesin used extensively for receptor characterization and binding assays.[11][12][13]

-

D-Phenylalanine at position 12 (D-Phe12): The substitution of the natural L-amino acid with a D-amino acid at this position is a classic strategy in medicinal chemistry to convert a peptide agonist into an antagonist.[2][14][15] This change disrupts the peptide's ability to induce the conformational change in the receptor required for activation, while preserving its ability to bind to the active site.

Therefore, while [Tyr4]-Bombesin is an agonist, the dual-substituted (Tyr4,D-Phe12)-Bombesin functions as a bombesin receptor antagonist .[14] It acts by competitively blocking the binding of endogenous agonists like GRP, thereby inhibiting their downstream effects.

Core Mechanism of Action: Competitive Receptor Antagonism

The fundamental mechanism of action for (Tyr4,D-Phe12)-Bombesin is competitive antagonism. It binds to bombesin receptors at the same site as endogenous agonists but fails to trigger receptor activation. By occupying the receptor's binding pocket, it prevents agonists like GRP from binding and initiating the signaling cascade responsible for cellular responses such as proliferation and survival.

This antagonistic activity is the cornerstone of its utility in both basic research and as a template for developing anticancer agents. It allows for the specific inhibition of bombesin receptor-mediated signaling, providing a powerful tool to dissect physiological pathways and to halt pathologic, cancer-promoting signals.

Interruption of Downstream Signaling Pathways

Bombesin receptors (BB1 and BB2) are canonical Gq protein-coupled receptors.[4][6] The binding of an agonist (e.g., GRP) initiates a well-defined signaling cascade. (Tyr4,D-Phe12)-Bombesin exerts its effect by preventing the initiation of this entire sequence.

Agonist-Induced Signaling Cascade (Inhibited by Antagonist):

-

G Protein Coupling: Upon agonist binding, the receptor undergoes a conformational change, allowing it to couple with and activate heterotrimeric G proteins of the Gq/11 family.[4]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[16][17]

-

Protein Kinase C (PKC) Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates numerous downstream targets, leading to cellular responses like gene expression changes and cell proliferation.

(Tyr4,D-Phe12)-Bombesin, by competitively occupying the receptor, prevents the initial G protein coupling step. Consequently, PLC remains inactive, no second messengers are generated, and the characteristic surge in intracellular calcium does not occur.

Experimental Methodologies for Mechanistic Elucidation

The characterization of (Tyr4,D-Phe12)-Bombesin's mechanism relies on a suite of robust biochemical and cell-based assays. These protocols are designed not only to measure its effects but also to validate the specificity of its action.

Radioligand Binding Assays

Causality: The primary step in validating an antagonist is to prove it binds with high affinity to its intended target. Competition binding assays are the gold standard for quantifying this interaction and determining the inhibitor constant (Kᵢ).

Experimental Protocol: Competition Binding Assay

-

Membrane Preparation:

-

Culture cells known to overexpress the target receptor (e.g., PC-3 human prostate cancer cells for GRPR).[11]

-

Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at high speed to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in a suitable binding buffer.[18] Quantify protein concentration using a BCA or Bradford assay.

-

-

Assay Execution:

-

In a 96-well plate, combine the cell membrane preparation with a fixed, low concentration of a radiolabeled agonist, typically 125I-[Tyr4]-Bombesin.[19]

-

Add increasing concentrations of the unlabeled competitor ligand, (Tyr4,D-Phe12)-Bombesin.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of an unlabeled agonist like GRP).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat, which traps the membranes.[18]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on each filter disc using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of (Tyr4,D-Phe12)-Bombesin to generate a competition curve.

-

Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Data Presentation: Binding Affinities of Bombesin Analogs

| Compound | Receptor Target | Cell Line | Kᵢ (nM) | Reference |

| Bombesin | GRPR | PC-3 | 0.5 | [11] |

| GRP(14-27) | GRPR | PC-3 | 0.4 | [11] |

| RC-3095 (Antagonist) | GRPR | PC-3 | 0.92 | [11] |

| Lu-LW02080 (Antagonist) | GRPR | PC-3 | 32.1 ± 8.14 | [19][20] |

Note: Specific Kᵢ values for (Tyr4,D-Phe12)-Bombesin can vary by study; the table provides representative affinities for related compounds to illustrate typical values obtained.

Functional Assays: Calcium Mobilization

Causality: To confirm that binding results in functional antagonism, it is essential to measure a downstream signaling event. Since Gq-coupled receptors trigger a robust release of intracellular calcium, this serves as a rapid and reliable readout of receptor activation and its inhibition.[16][17][21]

Experimental Protocol: FLIPR-Based Calcium Assay

-

Cell Preparation:

-

Seed receptor-expressing cells into a 96- or 384-well black-walled, clear-bottom plate. Allow cells to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) in a buffered salt solution. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescently active form in the cytosol.[22]

-

Incubate to allow for dye loading and de-esterification.

-

-

Assay Execution (in a FLIPR or similar instrument):

-

Place the cell plate into the instrument, which can measure fluorescence in all wells simultaneously and in real-time.

-

Establish a stable baseline fluorescence reading for each well.

-

The instrument's liquid handler first adds the antagonist, (Tyr4,D-Phe12)-Bombesin (or vehicle control), to the appropriate wells. Incubate for a short period.

-

Next, the instrument adds a pre-determined concentration of an agonist (e.g., GRP) to all wells to stimulate the receptor.

-

Continuously record the fluorescence intensity before, during, and after each addition.

-

-

Data Analysis:

-

The fluorescence signal will be proportional to the intracellular calcium concentration.

-

In control wells (agonist only), a sharp increase in fluorescence will be observed upon agonist addition.

-

In wells pre-treated with an effective concentration of (Tyr4,D-Phe12)-Bombesin, this agonist-induced fluorescence spike will be significantly blunted or completely abolished.

-

Quantify the response (e.g., peak fluorescence over baseline) and plot it against antagonist concentration to determine the IC₅₀ for functional inhibition.

-

In Vivo Tumor Xenograft Studies

Causality: The ultimate validation of an anticancer agent's mechanism is to demonstrate its efficacy in a relevant preclinical model. In vivo studies test whether the molecular antagonism observed in vitro translates to a therapeutic benefit (i.e., inhibition of tumor growth) in a living system.

Experimental Protocol: Mouse Xenograft Model

-

Model Establishment:

-

Treatment and Monitoring:

-

Randomize mice into treatment cohorts (e.g., vehicle control vs. antagonist-treated).

-

Administer the bombesin antagonist (such as RC-3095, a well-studied analog) systemically (e.g., via intraperitoneal or subcutaneous injection) on a regular schedule.[2]

-

Measure tumor dimensions with calipers at set intervals (e.g., twice weekly) and calculate tumor volume.

-

Monitor animal body weight and general health as indicators of toxicity.

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

A successful antagonist will result in a statistically significant reduction in the rate of tumor growth compared to the vehicle-treated control group.

-

At the end of the study, tumors can be excised, weighed, and subjected to further analysis (e.g., histology, biomarker assessment).

-

Conclusion and Future Perspectives

(Tyr4,D-Phe12)-Bombesin exemplifies a cornerstone of bombesin receptor pharmacology. Its mechanism of action is a clear case of competitive antagonism, whereby it binds to bombesin receptors—particularly the GRPR subtype highly expressed on cancer cells—and blocks the proliferative signaling initiated by endogenous agonists like GRP. This blockade is validated through a rigorous combination of binding assays that confirm target engagement and functional assays that demonstrate the downstream consequences of that engagement, such as the inhibition of calcium mobilization.

The principles demonstrated by this and other early bombesin antagonists have paved the way for modern "theranostic" agents. In this approach, potent bombesin receptor antagonists are conjugated to chelators that can hold either diagnostic radioisotopes (like ⁶⁸Ga for PET imaging) or therapeutic radioisotopes (like ¹⁷⁷Lu for targeted radiotherapy).[3][9][15] This allows for the non-invasive visualization of receptor-positive tumors, followed by highly specific, receptor-mediated delivery of a cytotoxic payload, fulfilling the promise of personalized medicine. The foundational understanding of the mechanism of action of molecules like (Tyr4,D-Phe12)-Bombesin remains critical to the continued success of these advanced therapeutic strategies.

References

-

Bombesin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to Pharmacology. Retrieved January 15, 2026, from [Link]

-

Ramos-Alvarez, I., Moreno, P., Mantey, S. A., Nakamura, T., Nuche-Berenguer, B., & Jensen, R. T. (2015). Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. Peptides, 72, 128-144. Available from: [Link]

-

Lohse, M. J., & Calebiro, D. (2011). Using calcium imaging as a readout of GPCR activation. Methods in Molecular Biology, 746, 277-296. Available from: [Link]

-

Reubi, J. C., Wenger, S., Schmuckli-Maurer, J., Schaer, J. C., & Gugger, M. (2002). Bombesin Receptor Subtypes in Human Cancers. Clinical Cancer Research, 8(4), 1139-1146. Available from: [Link]

-

Bombesin receptors - Tanso Biosciences. (n.d.). Tanso Biosciences. Retrieved January 15, 2026, from [Link]

-

Bombesin receptor. (2025, September 13). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Lohse, M. J., & Calebiro, D. (2011). Using Calcium Imaging as a Readout of GPCR Activation. Springer Nature Experiments. Available from: [Link]

-

Zhang, J. H., & Xie, X. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 10(4), 306-316. Available from: [Link]

-

An, S. S. (2008). Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader. Methods in Molecular Biology, 414, 85-94. Available from: [Link]

-

Gαq GPCR assays | ION Biosciences. (n.d.). ION Biosciences. Retrieved January 15, 2026, from [Link]

-

Hilaire, M., & Bouvier, M. (2013). Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods. Methods in Enzymology, 521, 295-310. Available from: [Link]

-

Pinski, J., Reile, H., Halmos, G., Groot, K., & Schally, A. V. (1994). Characterization of high-affinity receptors for bombesin/gastrin releasing peptide on the human prostate cancer cell lines PC-3 and DU-145. International Journal of Cancer, 57(4), 574-580. Available from: [Link]

-

Liao, C., May, L. T., & Sexton, P. M. (2019). G Protein-Coupled Receptor Signaling: Methods and Protocols. Methods in Molecular Biology, 1947. Available from: [Link]

-

Tiberi, M. (Ed.). (2019). G Protein-Coupled Receptor Signaling: Methods and Protocols. Methods in Molecular Biology. Available from: [Link]

-

Hill, S. J., & Baker, J. G. (2020). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Nature Reviews Molecular Cell Biology, 21(1), 27-46. Available from: [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 15, 2026, from [Link]

-

Merali, Z., Moody, T. W., & Coy, D. H. (1986). Antagonism of Satiety and Grooming Effects of Bombesin by Antiserum to Bombesin and by [Tyr4, D-Phe12] Bombesin: Central versus Peripheral Effects. Annals of the New York Academy of Sciences, 463, 323-325. Available from: [Link]

-

Yang, J., Yan, Y., Xiang, X., Xu, Y., Zhou, N., & Wang, T. (2017). Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy. Journal of Visualized Experiments, (126), 55514. Available from: [Link]

-

Wang, L., et al. (2024). Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer. Molecules, 29(1), 223. Available from: [Link]

-

Moody, T. W., Carney, D. N., Cuttitta, F., Quattrocchi, K., & Minna, J. D. (1985). High affinity receptors for bombesin/GRP-like peptides on human small cell lung cancer. Life Sciences, 37(2), 105-113. Available from: [Link]

-

Mantey, S. A., Gonzalez, N., Schumann, M., Pradhan, T. K., Shen, L., Coy, D. H., & Jensen, R. T. (2006). Identification of Bombesin Receptor Subtype-Specific Ligands: Effect of N-Methyl Scanning, Truncation, Substitution. Journal of Pharmacology and Experimental Therapeutics, 319(3), 1175-1190. Available from: [Link]

-

Schroeder, R. P., van Weerden, W. M., Krenning, E. P., Bangma, C. H., Berndsen, S., Grievink-de Ligt, C. H., ... & de Jong, M. (2011). Gastrin-releasing peptide receptor-based targeting using bombesin analogues is superior to metabolism-based targeting using choline for in vivo imaging of human prostate cancer xenografts. European Journal of Nuclear Medicine and Molecular Imaging, 38(8), 1503-1511. Available from: [Link]

-

[Tyr4,D-Phe12]-Bombesin [108437-89-4]. (n.d.). Aapptec Peptides. Retrieved January 15, 2026, from [Link]

-

64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14]. (2007). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available from: [Link]

-

Ramos-Alvarez, I., & Jensen, R. T. (2020). Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment. Expert Opinion on Therapeutic Targets, 24(7), 647-664. Available from: [Link]

-

Wang, L., et al. (2024). Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer. Molecules, 29(1), 223. Available from: [Link]

-

Kaloudi, A., et al. (2020). Preclinical Characterization of a Stabilized Gastrin-Releasing Peptide Receptor Antagonist for Targeted Cancer Theranostics. Cancers, 12(11), 3299. Available from: [Link]

-

Kulhari, H., et al. (2019). Bombesin receptors as potential targets for anticancer drug delivery and imaging. International Journal of Biochemistry & Cell Biology, 114, 105567. Available from: [Link]

-

Reubi, J. C., Wenger, S., Schmuckli-Maurer, J., Schaer, J. C., & Gugger, M. (2002). Bombesin receptor subtypes in human cancers: detection with the universal radioligand (125)I-[D-TYR(6), beta-ALA(11), PHE(13), NLE(14)] bombesin(6-14). Clinical Cancer Research, 8(4), 1139-1146. Available from: [Link]

-

Inhibition of ¹²⁵I-Tyr⁴-BBN binding to PC-3 cells with... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

[Tyr4, D-Phe12]-Bombesin. (n.d.). Femtoscan Online. Retrieved January 15, 2026, from [Link]

-

Schally, A. V., & Nagy, A. (2004). Antagonists of Bombesin and Gastrin-Releasing Peptide. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Available from: [Link]

-

Radioligand Binding Studies. (2000). Springer Nature Experiments. Available from: [Link]

-

Moody, T. W., et al. (2001). (Tyr(0),Bpa(4))bombesin is a GRP receptor agonist. Peptides, 22(2), 221-226. Available from: [Link]

-

Patel, O., & Shivaraj, K. N. (2023). Biochemistry, Bombesin. In StatPearls. StatPearls Publishing. Available from: [Link]

Sources

- 1. 64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14] - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bombesin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Bombesin receptor - Wikipedia [en.wikipedia.org]

- 6. tansobio.com [tansobio.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Bombesin receptors as potential targets for anticancer drug delivery and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Characterization of high-affinity receptors for bombesin/gastrin releasing peptide on the human prostate cancer cell lines PC-3 and DU-145: internalization of receptor bound 125I-(Tyr4) bombesin by tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. High affinity receptors for bombesin/GRP-like peptides on human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ionbiosciences.com [ionbiosciences.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Gastrin-releasing peptide receptor-based targeting using bombesin analogues is superior to metabolism-based targeting using choline for in vivo imaging of human prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Preclinical Characterization of a Stabilized Gastrin-Releasing Peptide Receptor Antagonist for Targeted Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

what is (Tyr4,D-Phe12)-Bombesin

An In-Depth Technical Guide to (Tyr4,D-Phe12)-Bombesin

Executive Summary

(Tyr4,D-Phe12)-Bombesin is a potent and specific synthetic peptide antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the BB2 receptor. Engineered with strategic amino acid substitutions—Tyrosine at position 4 and a D-isomer of Phenylalanine at position 12—this analog represents a cornerstone tool in pharmacological research and a foundational structure for developing advanced cancer diagnostics and therapeutics. Its design confers high binding affinity while preventing receptor activation, thereby competitively inhibiting the physiological and pathophysiological effects of endogenous ligands like Gastrin-Releasing Peptide (GRP). This guide provides a comprehensive technical overview of its chemical nature, mechanism of action, key experimental protocols for its characterization, and its pivotal role in oncology research.

The Bombesin/GRP System: A Key Regulator in Health and Disease

To appreciate the significance of (Tyr4,D-Phe12)-Bombesin, one must first understand the system it targets. The bombesin family of peptides includes the amphibian tetradecapeptide bombesin (BBN) and its mammalian orthologs, Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB).[1][2] These peptides exert their effects through a family of G-protein coupled receptors (GPCRs):

-

Gastrin-Releasing Peptide Receptor (GRPR or BB2): The primary target for GRP and BBN. It is widely expressed in the central nervous system and the gastrointestinal tract, particularly the pancreas.[3][4]

-

Neuromedin B Receptor (NMBR or BB1): The preferred receptor for NMB.

-

Bombesin Receptor Subtype 3 (BRS-3 or BB3): An orphan receptor with no identified natural ligand.[1][5]

Activation of these receptors, particularly GRPR, initiates a cascade of intracellular signaling events that regulate diverse physiological processes, including gastrointestinal motility, hormone secretion, and central nervous system functions like satiety and circadian rhythm.[5][6][7]

Crucially, GRPR is frequently overexpressed in a wide range of human malignancies, including prostate, breast, lung, pancreatic, and gastrointestinal cancers.[4][6][8][9] In these contexts, GRP can act as an autocrine or paracrine growth factor, promoting tumor cell proliferation, invasion, and angiogenesis.[2][10] This aberrant expression makes the GRPR an exceptionally attractive target for cancer diagnosis and therapy.[8][11]

(Tyr4,D-Phe12)-Bombesin: Rational Design of a Potent Antagonist

(Tyr4,D-Phe12)-Bombesin is a synthetic analog of bombesin designed to specifically block GRPR signaling. Its structure and antagonist properties are a direct result of targeted amino acid modifications.

Sequence: Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe-Leu-Met-NH2[12]

Causality of Amino Acid Substitutions

The development of bombesin antagonists was a critical step in elucidating the role of the GRPR in cancer.[13] The modifications in (Tyr4,D-Phe12)-Bombesin are not arbitrary; they are based on established principles of peptide chemistry to alter biological activity:

-

D-Phe12 Substitution: This is the key modification that confers antagonist properties. The native L-amino acid at this position is critical for inducing the conformational change in the receptor required for activation. Replacing it with its D-chiral isomer, D-Phenylalanine, allows the peptide to bind to the receptor's active site but sterically prevents the activation step.[13] This substitution also significantly enhances the peptide's stability by making the C-terminus resistant to degradation by carboxypeptidases.

-

Tyr4 Substitution: The replacement of the native Glycine at position 4 with Tyrosine serves a dual purpose. It maintains high binding affinity and, critically, provides a phenolic ring that can be readily radioiodinated (e.g., with ¹²⁵I). This makes the related compound, [¹²⁵I-Tyr4]-Bombesin, an indispensable radioligand for in vitro receptor binding assays.[14][15][16][17]

Principles of Synthesis

Like most research peptides, (Tyr4,D-Phe12)-Bombesin is produced via Solid-Phase Peptide Synthesis (SPPS).[18][19] This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process is automated and allows for the precise incorporation of unnatural amino acids like D-Phe. The final step involves cleaving the completed peptide from the resin and removing all protecting groups.[18][20]

Mechanism of Action and Receptor Pharmacology

(Tyr4,D-Phe12)-Bombesin functions as a competitive antagonist. It binds with high affinity to the GRPR but fails to trigger the downstream signaling cascade. By occupying the receptor's binding pocket, it prevents the endogenous ligand, GRP, from binding and initiating its mitogenic signals.[13][14]

Blockade of GRPR Signaling

GRPR is a Gq-protein coupled receptor. Agonist binding normally activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium ([Ca²⁺]i) and the activation of Protein Kinase C (PKC), respectively.[1][3][21] These pathways ultimately converge on the activation of mitogenic cascades like the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation and survival.[5][11][21] (Tyr4,D-Phe12)-Bombesin effectively blocks this entire sequence at its origin.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Protocol: Calcium Mobilization Assay

This functional assay confirms antagonism by demonstrating the compound's ability to block agonist-induced cellular responses. [22][23] Objective: To verify that (Tyr4,D-Phe12)-Bombesin blocks GRP-induced intracellular calcium release.

Materials:

-

GRPR-expressing cells (e.g., PC-3).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist: GRP or Bombesin.

-

Antagonist: (Tyr4,D-Phe12)-Bombesin.

-

Fluorescence plate reader with kinetic reading capability.

Methodology:

-

Cell Preparation: Plate PC-3 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

-

Assay:

-

Place the plate in the fluorescence reader.

-

Antagonist Pre-incubation: For test wells, add (Tyr4,D-Phe12)-Bombesin and incubate for a short period (e.g., 10-15 minutes).

-

Kinetic Reading: Begin recording baseline fluorescence.

-

Agonist Injection: After establishing a baseline, inject a concentration of GRP known to elicit a submaximal response (EC80) into the wells.

-

Continue recording the fluorescence signal to capture the transient increase in intracellular calcium.

-

-

Data Analysis: Measure the peak fluorescence intensity after agonist addition. Compare the response in wells pre-treated with the antagonist to the response in wells with the agonist alone. A potent antagonist will cause a dose-dependent reduction in the GRP-induced calcium signal.

In Vivo Application: Tumor Growth Inhibition in Xenograft Models

This antagonist is widely used to probe the function of the GRP/GRPR axis in cancer progression in living systems. [14] Objective: To determine if blocking GRPR with (Tyr4,D-Phe12)-Bombesin inhibits the growth of human prostate cancer xenografts in immunodeficient mice.

Methodology:

-

Cell Culture: Grow GRPR-positive PC-3 cells in appropriate culture media.

-

Tumor Implantation: Subcutaneously inject a suspension of PC-3 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups:

-

Control Group: Receives vehicle injections (e.g., saline).

-

Treatment Group: Receives daily injections of (Tyr4,D-Phe12)-Bombesin (e.g., 10 µ g/mouse ). [14]5. Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight and overall health.

-

-

Endpoint and Analysis: At the end of the study (e.g., after 21 days or when control tumors reach a predetermined size), euthanize the animals and excise the tumors. [14]Compare the final tumor volumes and weights between the control and treatment groups to assess the efficacy of the antagonist.

Caption: Workflow for an in vivo tumor xenograft study.

Summary and Future Directions

(Tyr4,D-Phe12)-Bombesin is more than a mere chemical compound; it is a precision tool that has been instrumental in dissecting the complex role of the GRP/GRPR signaling axis in cancer biology. Its development paved the way for a new class of receptor antagonists.

The insights gained from using this and similar antagonists have directly fueled the development of GRPR-targeted agents for clinical applications. Bombesin antagonists are now widely used as the peptide backbone for PET and SPECT imaging agents (e.g., ⁶⁸Ga- or ¹⁷⁷Lu-labeled antagonists) for the diagnosis of prostate and breast cancer. [2][6][24]These antagonist-based radiopharmaceuticals often show superior imaging characteristics compared to agonist-based agents, with higher tumor uptake and lower background activity. [22]25-Bombesin, therefore, stands as a foundational molecule whose principles of design continue to influence the next generation of theranostic agents in oncology.

References

- Jensen, R. T., & Battey, J. F. (2009). Regulation and signaling of human bombesin receptors and their biological effects. Current Opinion in Endocrinology, Diabetes and Obesity.

- Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.

- Baum, R. P., & Kulkarni, H. R. (2012). In Vivo Imaging of Prostate Cancer Using [68Ga]-Labeled Bombesin Analog BAY86-7548. Clinical Cancer Research.

- Jia, T., & Liu, J. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Royal Society Open Science.

- Baratto, L., & Iagaru, A. (2020). Imaging the Distribution of Gastrin-Releasing Peptide Receptors in Cancer. Journal of Nuclear Medicine.

- Patsnap. (2024). What are GRPR antagonists and how do they work?.

- Jensen, R. T., & Moody, T. W. (2013). Insights into Bombesin receptors and ligands: highlighting recent advances. Peptides.

- Cescato, R., & Maina, T. (2008). Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting. Journal of Nuclear Medicine.

- Gao, Y., & Kim, J. (2017). Gastrin-Releasing Peptide Receptor (GRPr)

- Cescato, R., Maina, T., Nock, B., Nikolopoulou, A., Charalambidis, D., Piccand, V., & Reubi, J. C. (2008). Bombesin receptor antagonists may be preferable to agonists for tumor targeting. Journal of Nuclear Medicine.

- Qin, Y., & Schally, A. V. (1995). Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors. Cancer Research.

- Moody, T. W., & Jensen, R. T. (2019). Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy. Frontiers in Endocrinology.

- Wang, Z., & Wu, Z. (2024). Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer. Expert Review of Molecular Diagnostics.

- D'Amico, S., & Aloj, L. (2023). GRPR-targeting radiotheranostics for breast cancer management. Frontiers in Medicine.

- Jensen, R. T., & Moody, T. W. (2009). Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. Current Opinion in Endocrinology, Diabetes and Obesity.

- Moshfegh, C., & Tadisina, K. K. (2023). Biochemistry, Bombesin.

- Martin, A., & Le, B. Q. (2021).

- de la Cruz, R., & Gentry, P. R. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology.

- BenchChem. (2025). Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors. BenchChem.

- Moody, T. W., & Jensen, R. T. (2015). Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment. Expert Opinion on Therapeutic Targets.

- MedChemExpress. [Tyr4]-Bombesin. MedChemExpress.

- Coin, I., & Beyermann, M. (2007). Introduction to Peptide Synthesis. Methods in Molecular Biology.

- Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices.

- Halmos, G., & Schally, A. V. (1994). Characterization of high-affinity receptors for bombesin/gastrin releasing peptide on the human prostate cancer cell lines PC-3 and DU-145.

- Wikipedia. Peptide synthesis. Wikipedia.

- IntechOpen. (2019). Synthesis and Applications of Synthetic Peptides. IntechOpen.

- Gibbs, J., & Smith, G. P. (1986). Antagonism of Satiety and Grooming Effects of Bombesin by Antiserum to Bombesin and by [Tyr4, D-Phe12] Bombesin: Central versus Peripheral Effects.

- Creative Proteomics. GPCR Binding Assay.

- Immune Central. [Tyr4, D-Phe12]-Bombesin. Immune Central.

- ResearchGate. (n.d.). Displacement of [¹²⁵I-Tyr⁴]bombesin (BBN)

- Schally, A. V., & Nagy, A. (2003). Antagonists of Bombesin and Gastrin-Releasing Peptide. Holland-Frei Cancer Medicine. 6th edition.

- Moody, T. W., & Carney, D. N. (1985). High affinity receptors for bombesin/GRP-like peptides on human small cell lung cancer. Life Sciences.

- Schroeder, R. P., van Weerden, W. M., Bangma, C., Krenning, E. P., & de Jong, M. (2009). Peptide receptor imaging of prostate cancer with radiolabelled bombesin analogues. Methods.

- Aapptec Peptides. [Tyr4,D-Phe12]-Bombesin [108437-89-4]. Aapptec Peptides.

- Femtoscan Online. [Tyr4, D-Phe12]-Bombesin. Femtoscan Online.

- Semantic Scholar. (n.d.). Receptor-binding, biodistribution, dosimetry, and micro-SPECT/CT imaging of 111In-[DTPA(1), Lys(3), Tyr(4)]-bombesin analog in human prostate tumor-bearing mice. Semantic Scholar.

- National Center for Biotechnology Information. (2009). 99mTc-labeled [N40,Pro1,Tyr4]bombesin.

- National Center for Biotechnology Information. (2007). 64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14]. PubChem.

- MedChemExpress. Bombesin Receptor | Antagonists Agonists. MedChemExpress.

- Zhang, J., & Li, F. (2024). Advances of radiolabeled GRPR ligands for PET/CT imaging of cancers. Cancer Imaging.

- Ferreira, C. L., & Lacerda, S. (2017). Radiolabeled bombesin derivatives for preclinical oncological imaging. Biomedicines.

- ResearchGate. (n.d.). Displacement curves of [¹²⁵I]I-Tyr4-bombesin by the Tyr4-BBN and the...

- Baranyai, Z., & Szucs, R. (2021). Targeting the Gastrin-Releasing Peptide Receptor (GRP-R)

Sources

- 1. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 99mTc-labeled [N40,Pro1,Tyr4]bombesin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imaging the Distribution of Gastrin-Releasing Peptide Receptors in Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 7. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | GRPR-targeting radiotheranostics for breast cancer management [frontiersin.org]

- 10. Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are GRPR antagonists and how do they work? [synapse.patsnap.com]

- 12. peptide.com [peptide.com]

- 13. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of high-affinity receptors for bombesin/gastrin releasing peptide on the human prostate cancer cell lines PC-3 and DU-145: internalization of receptor bound 125I-(Tyr4) bombesin by tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High affinity receptors for bombesin/GRP-like peptides on human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advances of radiolabeled GRPR ligands for PET/CT imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bombesin receptor antagonists may be preferable to agonists for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting | Journal of Nuclear Medicine [jnm.snmjournals.org]

An In-Depth Technical Guide to the Receptor Binding Profile of (Tyr4,D-Phe12)-Bombesin

A Senior Application Scientist's Synthesis of Technical Accuracy and Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals.

Foreword: Understanding the Landscape of Bombesin Receptor Ligands

The bombesin (BBN) family of peptides and their corresponding receptors represent a pivotal signaling system in both normal physiology and various pathological states, including cancer.[1] This has led to extensive research into the development of synthetic analogs with tailored binding affinities and functional activities to probe these pathways and develop novel therapeutics. Among these, (Tyr4,D-Phe12)-Bombesin has emerged as a key pharmacological tool. This guide provides a comprehensive technical overview of its receptor binding profile, the methodologies used for its characterization, and the underlying signaling pathways it modulates.

The Bombesin Receptor Family: A Trifecta of G-Protein Coupled Receptors

The mammalian bombesin receptor family consists of three distinct G-protein coupled receptors (GPCRs), each with a unique tissue distribution and ligand preference:

-

BB1 Receptor (Neuromedin B Receptor - NMBR): Preferentially binds neuromedin B (NMB).[2]

-

BB2 Receptor (Gastrin-Releasing Peptide Receptor - GRPR): Shows high affinity for gastrin-releasing peptide (GRP).[2]

-

BB3 Receptor (Bombesin Receptor Subtype 3 - BRS-3): An orphan receptor with no known natural high-affinity ligand.[3]

These receptors are integral to a multitude of physiological processes and are frequently overexpressed in various human cancers, making them attractive targets for diagnostic imaging and therapy.[4][5]

(Tyr4,D-Phe12)-Bombesin: A Potent Antagonist

(Tyr4,D-Phe12)-Bombesin is a synthetic analog of bombesin that has been strategically modified to act as a competitive antagonist at bombesin receptors. The key modifications are the substitution of Glycine at position 4 with Tyrosine and the replacement of the naturally occurring L-Histidine at position 12 with a D-Phenylalanine. These changes confer potent antagonistic properties, allowing the molecule to bind to the receptor without eliciting a downstream signal, thereby blocking the effects of endogenous agonists like GRP and NMB.[6][7]

Receptor Binding Affinity Profile

To provide a clearer picture for researchers, the following table summarizes the known binding characteristics of (Tyr4,D-Phe12)-Bombesin. It is important to note that absolute values can vary between different experimental setups, cell lines, and radioligands used.

| Receptor Subtype | Ligand | Reported Affinity (IC50/Ki) | Cell Line/Tissue | Reference |

| Bombesin Receptors | (Tyr4,D-Phe12)-Bombesin | Half-maximal inhibition at 4 µM | Guinea pig pancreatic acini | [6][7] |

Further dedicated competitive binding studies are warranted to establish precise Ki values for (Tyr4,D-Phe12)-Bombesin at human BB1, BB2, and BB3 receptors to facilitate more nuanced pharmacological investigations.

Experimental Workflow: Characterizing Receptor Binding

The determination of a ligand's binding profile is a cornerstone of pharmacological research. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[7]

Radioligand Competition Binding Assay: A Step-by-Step Protocol

This protocol outlines a standard procedure for a competitive binding assay to determine the Ki of (Tyr4,D-Phe12)-Bombesin for bombesin receptors using [125I]-Tyr4-Bombesin as the radioligand.

3.1.1. Materials and Reagents:

-

Cell Culture: Cells expressing the bombesin receptor subtype of interest (e.g., PC-3 cells for GRPR).

-

Membrane Preparation Buffer: Cold 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with a protease inhibitor cocktail.

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Radioligand: [125I]-Tyr4-Bombesin.[8]

-

Competitor Ligand: (Tyr4,D-Phe12)-Bombesin.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled bombesin agonist (e.g., 1 µM Bombesin).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Filtration apparatus.

-

Scintillation cocktail and a scintillation counter.

3.1.2. Experimental Procedure:

-

Membrane Preparation:

-

Culture cells to near confluence.

-

Wash cells with ice-cold PBS.

-

Homogenize cells in cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and re-centrifuge.

-

Resuspend the final pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[9]

-

-

Competition Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, membrane preparation (e.g., 50-120 µg protein), and a fixed concentration of [125I]-Tyr4-Bombesin (typically at or below its Kd).

-

Non-specific Binding: Assay buffer, membrane preparation, [125I]-Tyr4-Bombesin, and a saturating concentration of unlabeled bombesin (e.g., 1 µM).

-

Competition: Assay buffer, membrane preparation, [125I]-Tyr4-Bombesin, and increasing concentrations of (Tyr4,D-Phe12)-Bombesin.

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[9]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filters.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

3.1.3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration ((Tyr4,D-Phe12)-Bombesin).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Visualizing the Workflow

The following diagram illustrates the key steps in a radioligand competition binding assay.

Caption: Workflow of a radioligand competition binding assay.

Downstream Signaling Pathways of Bombesin Receptors

Bombesin receptors primarily signal through the Gq alpha subunit of heterotrimeric G-proteins.[10][11] The binding of an agonist to the receptor triggers a conformational change, leading to the activation of the Gq protein. This initiates a well-defined signaling cascade that ultimately results in various cellular responses. As an antagonist, (Tyr4,D-Phe12)-Bombesin blocks the initiation of this cascade.

The Gq-PLC-IP3/DAG Signaling Cascade

-

Gq Protein Activation: The activated Gq alpha subunit dissociates from the βγ subunits and activates Phospholipase C (PLC).[12]

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14]

-

IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding triggers the opening of calcium channels, leading to a rapid increase in intracellular calcium concentration.[15][16]

-

DAG-Mediated PKC Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC).[17][18]

-

Downstream Effects: Activated PKC phosphorylates a wide range of target proteins, leading to the modulation of various cellular processes, including cell proliferation, differentiation, and secretion.[19]

Visualizing the Signaling Pathway

The following diagram provides a visual representation of the bombesin receptor signaling pathway.

Caption: Bombesin receptor signaling pathway.

Conclusion and Future Directions

(Tyr4,D-Phe12)-Bombesin is an invaluable tool for the pharmacological dissection of bombesin receptor function. Its antagonist properties allow for the specific inhibition of bombesin-mediated signaling, aiding in the elucidation of the physiological and pathological roles of the BB1, BB2, and BB3 receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers in the field.

Future research should focus on obtaining precise, comparative binding affinity data for (Tyr4,D-Phe12)-Bombesin across all human bombesin receptor subtypes. This will enable a more refined understanding of its selectivity and facilitate its use in the development of subtype-specific ligands for diagnostic and therapeutic applications.

References

-

Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. PMC. [Link]

-

Diacylglycerols as activators of protein kinase C (Review). Taylor & Francis Online. [Link]

-

Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. NIH. [Link]

-

IP3 Receptors: Toward Understanding Their Activation. PMC. [Link]

-

Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes. NIH. [Link]

-

Diacylglycerol. NCBI Bookshelf. [Link]

-

Activation of protein kinase C and Diacyl Glycerol As a Cause of Complications of Diabetes Mellitus. YouTube. [Link]

-

Mobilizing ER IP3 receptors as a mechanism to enhance calcium signaling. PMC. [Link]

-

Ca2+ Release via IP3 Receptors Shapes the Cardiac Ca2+ Transient for Hypertrophic Signaling. PMC. [Link]

-

Mechanistic Role of IP3R Calcium Release Channel in Pancreatic Beta-Cell Function. American Diabetes Association. [Link]

-

Calcium-release channels: structure and function of IP3 receptors and ryanodine receptors. RCSB PDB. [Link]

-

Phospholipase C - IP3, DAG Pathway || Gq protein pathway. YouTube. [Link]

-

Members of the Gq alpha subunit gene family activate phospholipase C beta isozymes. PubMed. [Link]

-

Activation of phospholipase C by alpha 1-adrenergic receptors is mediated by the alpha subunits of Gq family. ResearchGate. [Link]

-

Activation of Phospholipase C β by Gβγ and Gαq Involves C-Terminal Rearrangement to Release Autoinhibition. PubMed. [Link]

-

Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. PMC. [Link]

-

High-affinity Receptors for Bombesin-Like Peptides in Normal Guinea Pig Lung Membranes. Europe PMC. [Link]

-

Receptor Autoradiography Assay. Gifford Bioscience. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Comparison of the peptide structural requirements for high affinity interaction with bombesin receptors. PubMed. [Link]

-

Bombesin receptor-mediated imaging and cytotoxicity: review and current status. PMC. [Link]

-

Autoradiographic visualization of rat brain binding sites for bombesin-like peptides. PubMed. [Link]

-

[D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists. National Library of Medicine. [Link]

-

[D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists. PubMed. [Link]

-

Competitive binding assay of AMBA versus 125I-Tyr4-Bombesin with human... ResearchGate. [Link]

-

Interaction of [125I]-Tyr4-bombesin with specific receptors on normal human pancreatic membranes. PubMed. [Link]

-

High affinity and specificity of the 125I-[Tyr4]-bombesin binding in a... ResearchGate. [Link]

-

Immunohistochemical detection of bombesin receptor subtypes GRP-R and BRS-3 in human tumors using novel antipeptide antibodies. PubMed. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

-

Antagonists of Bombesin and Gastrin-Releasing Peptide. NCBI Bookshelf. [Link]

-

International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states. PMC. [Link]

-

Discovery of potent and selective peptide agonists at the GRP-preferring bombesin receptor (BB2). ResearchGate. [Link]

-

64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14]. NCBI. [Link]

Sources

- 1. Bombesin receptor-mediated imaging and cytotoxicity: review and current status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunohistochemical detection of bombesin receptor subtypes GRP-R and BRS-3 in human tumors using novel antipeptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists. | Semantic Scholar [semanticscholar.org]

- 7. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of [125I]-Tyr4-bombesin with specific receptors on normal human pancreatic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Members of the Gq alpha subunit gene family activate phospholipase C beta isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mobilizing ER IP3 receptors as a mechanism to enhance calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

An In-depth Technical Guide to (Tyr4, D-Phe12)-Bombesin: Structure, Synthesis, and Functional Antagonism

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of (Tyr4, D-Phe12)-Bombesin, a synthetic peptide analog of the amphibian tetradecapeptide, bombesin. We delve into its primary structure and the critical substitutions that confer its potent antagonist activity at bombesin receptors. This guide details a complete methodology for its chemical synthesis via modern solid-phase techniques, outlines its pharmacological characterization through receptor binding assays, and explores its mechanism of action by inhibiting canonical G-protein coupled receptor signaling pathways. The protocols and data presented herein are designed to equip researchers with the foundational knowledge and practical insights required to effectively utilize (Tyr4, D-Phe12)-Bombesin as a critical tool in oncology, neurobiology, and gastrointestinal research.

Introduction: The Bombesin Peptide Family and the Rationale for Antagonist Development

The bombesin (Bn) peptide family comprises a group of regulatory peptides first isolated from amphibian skin, with mammalian homologues including Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB).[1][2] These peptides exert a wide range of physiological effects by activating a family of G-protein coupled receptors (GPCRs), namely the BB1 (NMB-preferring), BB2 (GRP-preferring), and the orphan BB3 receptors.[3][4][5] The signaling cascades initiated by these receptors, primarily through Gq/11 proteins, influence critical processes such as smooth muscle contraction, hormone secretion, and cellular proliferation.[6]

Notably, the overexpression of bombesin receptors, particularly the GRP receptor (BB2), is a well-documented hallmark of various human malignancies, including prostate, breast, and small-cell lung cancers.[7][8] In these contexts, bombesin-like peptides can act as potent autocrine or paracrine growth factors, driving tumor progression.[2][8] This critical role in oncogenesis has spurred the development of synthetic bombesin analogs designed not to activate, but to block these receptors.

(Tyr4, D-Phe12)-Bombesin emerged from these efforts as a potent and specific bombesin receptor antagonist.[2][9] The strategic substitution of key amino acids in the native bombesin sequence disrupts the peptide's ability to induce the conformational change in the receptor required for G-protein activation, while preserving or enhancing its binding affinity. This guide will explore the molecular basis of this antagonism and provide the technical framework for its application in research.

Structure and Sequence

(Tyr4, D-Phe12)-Bombesin is a modified 14-amino acid peptide. Its primary sequence and key chemical features are detailed below.

Sequence: Pyr-Gln-Arg-Tyr -Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe -Leu-Met-NH2[9]

-

N-Terminus: The N-terminal glutamine is cyclized into a pyroglutamic acid (Pyr) residue, a common modification that protects against degradation by aminopeptidases.

-

C-Terminus: The C-terminal methionine is amidated (-NH2), another modification that increases peptide stability and often enhances receptor affinity by mimicking the native peptide structure.[2]

-

Molecular Formula: C₇₇H₁₁₀N₂₂O₁₉S[10]

-

Molecular Weight: Approximately 1679.9 g/mol [10]

Key Substitutions Conferring Antagonism:

-

Tyrosine at Position 4 (Tyr4): The native bombesin sequence contains a leucine at position 4.[1] The substitution with tyrosine (Tyr) contributes to altered receptor interaction dynamics. Radioligands like ¹²⁵I-[Tyr4]-Bombesin are routinely used to characterize bombesin receptors due to their high affinity.[8][11]

-

D-Phenylalanine at Position 12 (D-Phe12): This is the most critical substitution for antagonist activity. The incorporation of a D-amino acid instead of the natural L-histidine at this position introduces a significant conformational constraint. This change in stereochemistry is thought to prevent the peptide from inducing the active receptor conformation necessary for signal transduction, while maintaining strong binding.[2] Furthermore, the D-amino acid provides substantial resistance to enzymatic degradation by proteases, significantly increasing the peptide's in vivo half-life.

Synthesis and Purification: A Solid-Phase Approach

The synthesis of (Tyr4, D-Phe12)-Bombesin is most efficiently achieved using Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise assembly of the peptide chain on an insoluble resin support, with excess reagents and byproducts removed by simple filtration and washing steps.[12]

Rationale for SPPS Methodology

-

Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group and acid-labile groups (like tert-butyl, tBu) for side-chain protection.[12] The orthogonality of this scheme is crucial: the Fmoc group is removed with a mild base (piperidine), which does not affect the side-chain protectors, while the final cleavage from the resin and removal of all side-chain protectors is performed with a strong acid (trifluoroacetic acid).[13] This ensures the integrity of the growing peptide.

-

Resin Selection: For a C-terminally amidated peptide, a Rink Amide resin is the support of choice.[14] The linker on this resin is designed to release the peptide as a C-terminal amide upon final acid cleavage.

-

Coupling Reagents: Modern coupling reagents, such as HATU or HCTU, are used to facilitate the formation of the peptide bond. These aminium-based reagents rapidly activate the carboxylic acid of the incoming amino acid, ensuring efficient and near-complete coupling reactions with minimal racemization.[15]

Step-by-Step Synthesis Protocol

This protocol describes a standard manual synthesis on a 0.1 mmol scale.

-

Resin Preparation:

-

Place Rink Amide resin (approx. 300 mg, with a loading of ~0.3-0.4 mmol/g) into a fritted reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for at least 1 hour at room temperature. Proper swelling is essential for reagent accessibility to the reactive sites within the polymer matrix.[16]

-

Drain the DMF.

-

-

First Amino Acid Coupling (Fmoc-Met-OH):

-

Perform the initial Fmoc deprotection of the Rink Amide linker by adding 20% (v/v) piperidine in DMF to the resin. Agitate for 5-10 minutes, drain, and repeat once more.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

In a separate vial, dissolve Fmoc-Met-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Drain and wash the resin with DMF (3 times).

-

-

Peptide Chain Elongation (Cycles 2-14):

-

For each subsequent amino acid in the sequence (Leu, D-Phe, Gly, etc.), repeat the following cycle:

-

a. Deprotection: Add 20% piperidine in DMF. Agitate for 5-10 minutes, drain, and repeat.

-

b. Washing: Wash thoroughly with DMF (5-6 times).

-

c. Coupling: Add the pre-activated next Fmoc-amino acid (e.g., Fmoc-Leu-OH, Fmoc-D-Phe-OH) as described in step 2. Agitate for 1-2 hours.

-

d. Washing: Wash thoroughly with DMF (3 times).

-

-

Note: For the final residue, pyroglutamic acid (Pyr) is used instead of an Fmoc-protected glutamine.

-

-

Final Cleavage and Deprotection:

-

After the final coupling, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water. TIS and water act as scavengers to trap reactive cations generated from the cleavage of side-chain protecting groups, preventing side reactions.[15]

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin to collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

-

Pharmacological Characterization and Mechanism of Action

(Tyr4, D-Phe12)-Bombesin functions by competitively binding to bombesin receptors, thereby blocking the binding and subsequent activation by endogenous agonists like GRP.

Receptor Binding Affinity

The affinity of an antagonist is typically determined using a competitive radioligand binding assay.[17] In this setup, a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Tyr4]-Bombesin) is incubated with cells or membranes expressing the target receptor, along with increasing concentrations of the unlabeled competitor ligand ((Tyr4, D-Phe12)-Bombesin). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibition constant (Ki) can then be calculated from the IC₅₀.

| Receptor Subtype | Ligand | Ki (nM) - Representative Values |

| BB2 (GRP-R) | Bombesin/GRP | ~0.5 - 1.0 |

| (Tyr4, D-Phe12)-Bombesin | ~1.0 - 5.0 | |

| Neuromedin B (NMB) | >100 | |

| BB1 (NMB-R) | Neuromedin B (NMB) | ~1.0 - 5.0 |

| Bombesin/GRP | ~50 - 100 | |

| (Tyr4, D-Phe12)-Bombesin | ~50 - 200 |

Table 1: Representative binding affinities of bombesin-related peptides for human BB1 and BB2 receptors. Values are compiled from typical findings in the literature.[4][11] (Tyr4, D-Phe12)-Bombesin shows high affinity for the BB2 receptor, comparable to the natural agonist, establishing it as a potent competitor.

Signaling Pathway Inhibition

Bombesin receptors BB1 and BB2 are canonically coupled to the Gαq/11 family of G-proteins.[3][6] Agonist binding triggers a cascade that is blocked by (Tyr4, D-Phe12)-Bombesin.

Mechanism of Action:

-

Agonist Binding: GRP or Bombesin binds to the BB2 receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gαq/11 protein by promoting the exchange of GDP for GTP.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.

-

DAG and elevated intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which phosphorylates numerous downstream targets, leading to cellular responses like proliferation.

-

-

Antagonist Action: (Tyr4, D-Phe12)-Bombesin binds to the BB2 receptor but does not induce the conformational change required for G-protein activation. By occupying the binding site, it prevents the agonist from initiating this entire signaling cascade.

Caption: Bombesin receptor (BB2) Gq/11 signaling pathway and point of antagonist inhibition.

Experimental Protocols for Functional Validation

To validate the antagonist activity of (Tyr4, D-Phe12)-Bombesin, a functional assay that measures a downstream event in the signaling cascade is essential. Calcium imaging is a direct and robust method for this purpose.[18]

Calcium Imaging Assay Protocol

This protocol details how to measure changes in intracellular calcium ([Ca²⁺]i) in response to agonist stimulation in the presence and absence of the antagonist.

Materials:

-

Cells expressing the target bombesin receptor (e.g., PC-3 human prostate cancer cells for BB2).[11]

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[19]

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Bombesin or GRP (Agonist).

-

(Tyr4, D-Phe12)-Bombesin (Antagonist).

-

Fluorescence microscope or plate reader equipped for live-cell imaging.

Procedure:

-

Cell Plating: Seed cells onto glass-bottom dishes or 96-well imaging plates 24-48 hours prior to the experiment to allow for adherence.

-

Dye Loading:

-

Prepare a loading solution containing 2-5 µM Fura-2 AM (or Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS. Pluronic acid aids in the dispersion of the water-insoluble AM ester dye.[20]

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark. During this time, the cell-permeant AM ester is cleaved by intracellular esterases, trapping the active, Ca²⁺-sensitive dye inside the cells.[21]

-

-

Washing: Gently wash the cells twice with fresh HBSS to remove extracellular dye.

-

Antagonist Pre-incubation:

-

Add HBSS containing the desired concentration of (Tyr4, D-Phe12)-Bombesin to the "antagonist" group of cells.

-

Add HBSS without the antagonist to the "control" group.

-

Incubate for 10-15 minutes at room temperature.

-

-

Imaging and Stimulation:

-

Mount the dish/plate on the microscope stage.

-

Begin recording baseline fluorescence for 1-2 minutes.

-

Add the agonist (e.g., 10 nM GRP) to both the control and antagonist-treated cells while continuously recording.

-

Continue recording for another 5-10 minutes to capture the full calcium response.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of emission at 510 nm following excitation at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-unbound).[19]

-

A potent antagonist will significantly reduce or completely abolish the agonist-induced increase in intracellular calcium.

-

Caption: Experimental workflow for a calcium imaging functional assay.

Applications in Research and Drug Development

As a selective and potent bombesin receptor antagonist, (Tyr4, D-Phe12)-Bombesin is an invaluable pharmacological tool with several key applications:

-

Cancer Biology Research: It is used to probe the role of the bombesin/GRP autocrine loop in tumor cell proliferation, survival, and invasion in vitro and in vivo.[2]

-

Receptor Characterization: It serves as a standard competitor ligand in binding assays to characterize the pharmacology of bombesin receptors in various tissues and cell lines.[9]

-

Therapeutic Development: While its own therapeutic potential may be limited by peptide pharmacokinetics, it serves as a lead compound and a benchmark for the development of small-molecule antagonists or improved peptide-based therapeutics with better stability and oral bioavailability.[22]

-

In Vivo Imaging: Radiolabeled bombesin antagonists are being developed for PET and SPECT imaging of GRP-R-positive tumors. Antagonists are often preferred over agonists for imaging as they can exhibit higher tumor uptake and lower retention in non-target tissues.[23]

Conclusion

(Tyr4, D-Phe12)-Bombesin represents a cornerstone in the study of bombesin receptor signaling. The strategic chemical modifications to its sequence transform it from an agonist into a potent antagonist, providing researchers with a precise tool to dissect the physiological and pathological roles of the bombesin system. The detailed methodologies for its synthesis and functional validation provided in this guide offer a robust framework for its application in diverse research settings, from fundamental receptor pharmacology to translational oncology. As our understanding of the nuanced roles of bombesin receptors in health and disease continues to evolve, the utility of well-characterized antagonists like (Tyr4, D-Phe12)-Bombesin will remain indispensable.

References

-

Title: Bombesin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

-

Title: Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states Source: PMC (PubMed Central) URL: [Link]

-

Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: UCI Department of Chemistry URL: [Link]

-

Title: Bombesin Receptor Subtypes in Human Cancers Source: AACR Journals URL: [Link]

-

Title: Methods and protocols of modern solid phase peptide synthesis Source: ResearchGate URL: [Link]

-

Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Luxembourg Bio Technologies URL: [Link]

-

Title: Solid-Phase Peptide Synthesis Methods: Complete Guide Source: Biovera URL: [Link]

-

Title: Bombesin receptors Source: Tanso Biosciences URL: [Link]

-

Title: Bombesin receptor Source: Wikipedia URL: [Link]

-

Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]

-

Title: CALCIUM FLUX PROTOCOL Source: University of Pennsylvania URL: [Link]

-